molecular formula C10H13N4Na2O15P3 B1140890 Xanthosine 5/'-triphosphate disodium salt CAS No. 105931-36-0

Xanthosine 5/'-triphosphate disodium salt

Cat. No.: B1140890
CAS No.: 105931-36-0
M. Wt: 568.13
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xanthosine 5’-triphosphate disodium salt is a nucleotide analog that plays a crucial role in various biochemical processes. It is a derivative of xanthosine, a nucleoside that is part of the purine metabolism pathway. This compound is significant in the study of nucleotide interactions and enzymatic activities, making it a valuable tool in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of xanthosine 5’-triphosphate disodium salt typically involves the phosphorylation of xanthosine. One common method is the use of a selective phosphitylating reagent generated in situ, which allows for the one-pot synthesis of nucleoside triphosphates without the need for nucleoside protection . This method simplifies the synthesis process and improves yield.

Industrial Production Methods

Industrial production of xanthosine 5’-triphosphate disodium salt involves large-scale chemical synthesis using optimized reaction conditions to ensure high purity and yield. The process often includes steps such as crystallization and purification to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Xanthosine 5’-triphosphate disodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield xanthosine derivatives with additional oxygen atoms, while reduction may produce more hydrogenated forms of the compound.

Scientific Research Applications

Xanthosine 5’-triphosphate disodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of xanthosine 5’-triphosphate disodium salt involves its interaction with specific enzymes and molecular targets. It acts as a substrate for various enzymes involved in nucleotide metabolism, influencing pathways such as DNA and RNA synthesis. The compound’s triphosphate group is essential for its activity, allowing it to participate in phosphorylation reactions and energy transfer processes .

Comparison with Similar Compounds

Similar Compounds

  • Inosine 5’-triphosphate trisodium salt
  • Guanosine 5’-triphosphate sodium salt
  • Adenosine 5’-triphosphate disodium salt

Uniqueness

Xanthosine 5’-triphosphate disodium salt is unique due to its specific role in the purine metabolism pathway and its ability to act as a substrate for a distinct set of enzymes. Compared to similar compounds, it offers unique insights into nucleotide interactions and enzymatic activities, making it a valuable tool in both basic and applied research .

Properties

IUPAC Name

disodium;[[[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N4O15P3.2Na/c15-5-3(1-26-31(22,23)29-32(24,25)28-30(19,20)21)27-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;;/h2-3,5-6,9,15-16H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H2,12,13,17,18);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVBVQQGSPMFDU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)NC(=O)NC2=O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N4Na2O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694522
Record name Disodium 9-{5-O-[hydroxy({[(hydroxyphosphinato)oxy]phosphinato}oxy)phosphoryl]pentofuranosyl}-3,9-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105931-36-0
Record name Disodium 9-{5-O-[hydroxy({[(hydroxyphosphinato)oxy]phosphinato}oxy)phosphoryl]pentofuranosyl}-3,9-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Xanthosine 5'-triphosphate sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.